molecular formula C15H16N4OS B2385823 3-(1,3-Benzothiazol-2-yl)-1-(1-cyanocyclohexyl)urea CAS No. 1280871-97-7

3-(1,3-Benzothiazol-2-yl)-1-(1-cyanocyclohexyl)urea

Cat. No. B2385823
CAS RN: 1280871-97-7
M. Wt: 300.38
InChI Key: UTJFSJQLNNTWDP-UHFFFAOYSA-N
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Description

3-(1,3-Benzothiazol-2-yl)-1-(1-cyanocyclohexyl)urea, also known as AG490, is a synthetic compound that has been widely used in scientific research due to its inhibitory effects on the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.

Scientific Research Applications

Heterocyclic Synthesis and Chemical Properties

  • The synthesis of cyclic dipeptidyl ureas, including derivatives similar to "3-(1,3-Benzothiazol-2-yl)-1-(1-cyanocyclohexyl)urea," involves Ugi reactions followed by cyclization to produce new classes of pseudopeptidic triazines, highlighting the versatility of urea derivatives in creating bioactive heterocyclic compounds (Sañudo et al., 2006).
  • Research on cyanoacetyl urea and its benzothiazole derivatives demonstrates their role in synthesizing poly-functionalized pyrimidines, showcasing the utility of urea derivatives in constructing complex heterocyclic frameworks with potential pharmacological applications (Othman et al., 2018).

Biological Activities

  • A study on substituted ureas derived from N-methylpiperazine containing phenyl and N-heterocyclic substituents, including benzothiazole derivatives, revealed insights into their structural and conformational behaviors, which are crucial for understanding their interaction with biological targets (Iriepa & Bellanato, 2013).
  • Another study focused on the synthesis of 1-[5-[6-[(2-benzoylbenzofuran-5-yl)methyl]-2-oxo-2H-chromen-3-yl]thiazol-2-yl]urea derivatives, exploring their anti-microbial activity and cytotoxicity, highlighting the potential of such compounds in developing new antimicrobial agents and cancer therapeutics (Shankar et al., 2017).

Material Science and Catalysis

  • Research on the solvent-free synthesis of substituted ureas from CO2 and amines using a functional ionic liquid as the catalyst demonstrates the environmental benefits and efficiency of synthesizing urea derivatives for various industrial applications (Jiang et al., 2008).

properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)-3-(1-cyanocyclohexyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4OS/c16-10-15(8-4-1-5-9-15)19-13(20)18-14-17-11-6-2-3-7-12(11)21-14/h2-3,6-7H,1,4-5,8-9H2,(H2,17,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTJFSJQLNNTWDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)NC2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-Benzothiazol-2-yl)-1-(1-cyanocyclohexyl)urea

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